Octocrylen

Übersicht

Beschreibung

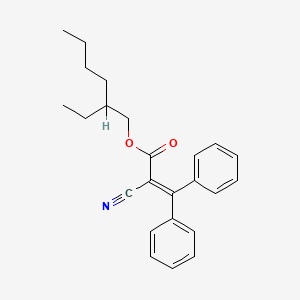

Octocrylene is an organic compound widely used in sunscreens and cosmetics. It is an ester formed by the Knoevenagel condensation of 2-ethylhexyl cyanoacetate with benzophenone . This compound is a viscous, oily liquid that is clear and colorless. Its primary function is to absorb ultraviolet B (UVB) and short-wave ultraviolet A (UVA) rays, protecting the skin from direct DNA damage .

Wissenschaftliche Forschungsanwendungen

Octocrylen hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Studien haben seine potenziellen hormonellen Wirkungen und seine Auswirkungen auf das Meeresleben wie Korallen und Fische gezeigt

Industrie: this compound wird in Kosmetika, Kunststoffen, Harzen, Polymeren, Tinten und synthetischem Gummi verwendet.

5. Wirkmechanismus

This compound absorbiert UVB- und kurzwellige UVA-Strahlen durch die ausgedehnte Konjugation des Acrylatteils des Moleküls . Diese Absorption verhindert direkte DNA-Schädigung, indem die UV-Strahlung als Wärme abgeleitet wird. Der Ethylhexanol-Anteil des Moleküls verleiht weiche und wasserabweisende Eigenschaften . this compound kann in die Haut eindringen und wirkt als Photosensibilisator, wodurch die Produktion von freien Radikalen unter Belichtung erhöht wird .

Ähnliche Verbindungen:

Avobenzon: Ein weiterer gängiger Sonnenschutzmittelbestandteil, der UVA-Strahlen absorbiert.

Oxybenzon: Absorbiert UVB- und UVA-Strahlen, hat aber Bedenken hinsichtlich seiner Umweltbelastung ausgelöst.

Homosalat: Absorbiert UVB-Strahlen und wird oft in Kombination mit anderen UV-Filtern verwendet.

Einzigartigkeit von this compound: this compound ist einzigartig, da es sowohl UVB- als auch kurzwellige UVA-Strahlen absorbieren kann und so einen Breitbandschutz bietet . Seine weichmachenden Eigenschaften machen es auch zu einem wertvollen Bestandteil in verschiedenen kosmetischen Formulierungen .

Wirkmechanismus

Target of Action

Octocrylene primarily targets the skin, where it acts as a UV absorber . It is a common ingredient in sunscreens and anti-aging creams . It protects the skin from UV rays, which can cause sunburns and skin cancer .

Mode of Action

Octocrylene absorbs UVB radiation and short UVA wavelengths . It resides on the skin surface as a film, transforming the harmful UV energy into harmless forms of energy and preventing the UV photons from entering into the skin . This ability to neutralize UV radiation dissipated by sunlight minimizes skin damage from prolonged sun exposure .

Biochemical Pathways

Octocrylene can penetrate into the skin where it acts as a photosensitizer, resulting in an increased production of free radicals under illumination . It may also pass through the skin, into the bloodstream, eventually being metabolized and excreted in urine in the form of its metabolites . A study found that octocrylene accumulates in corals in the form of fatty acid conjugates, which trigger mitochondrial dysfunction .

Pharmacokinetics

Octocrylene demonstrates notable values for numerous ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics . It might readily replicate the pharmacokinetic characteristics of the calcitriol natural ligand and disrupt vitamin D synthesis .

Result of Action

The molecular and cellular effects of Octocrylene’s action include the production of free radicals, disruption of normal vitamin D synthesis, and potential endocrine disruption . It has also been suggested to potentially affect transcription of genes in the zebra fish’s brain and liver .

Action Environment

Environmental factors significantly influence Octocrylene’s action, efficacy, and stability. It is recurrently released into the environment from different sources . It has low solubility in water, is resistant to photodegradation, and has good adsorption to organic matter . Furthermore, it has bioaccumulation potential in animals, is persistent in water, and has low degradability in soil . These environmental factors can influence its action and potential toxicity in various organisms .

Biochemische Analyse

Biochemical Properties

Octocrylene plays a significant role in biochemical reactions, particularly in the context of its interaction with UV radiation. The extended conjugation of the acrylate portion of the molecule allows it to absorb UVB and short-wave UVA rays, protecting the skin from direct DNA damage . Octocrylene can penetrate the skin and act as a photosensitizer, leading to the production of free radicals under illumination . It interacts with various biomolecules, including proteins and enzymes, by forming fatty acid conjugates that can trigger mitochondrial dysfunction in coral .

Cellular Effects

Octocrylene has been shown to affect various types of cells and cellular processes. It can penetrate the skin and enter the bloodstream, where it is metabolized and excreted in urine . In coral, octocrylene accumulates in the form of fatty acid conjugates, leading to mitochondrial dysfunction . Additionally, octocrylene has been found to cause oxidative stress and genotoxicity in mollusks, as well as changes in cell division in microalgae . These effects suggest that octocrylene can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of octocrylene involves its ability to absorb UV radiation and convert it into less harmful forms of energy. This process helps protect the skin from UV-induced damage . Octocrylene can also act as a photosensitizer, leading to the production of reactive oxygen species (ROS) under UV exposure . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, octocrylene can undergo a retro-aldol condensation to form benzophenone, which has been shown to accumulate in commercial cosmetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octocrylene can change over time. Studies have shown that octocrylene can degrade and transform into other compounds through microbial activity . For example, Mycobacterium agri has been found to degrade octocrylene, resulting in a decrease in its concentration over time . The stability and degradation of octocrylene can influence its long-term effects on cellular function, as observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of octocrylene vary with different dosages in animal models. At environmentally relevant concentrations, octocrylene has been shown to cause behavioral and physiological changes in microcrustaceans, reproductive toxicity, endocrine disruption, and malformation in fish . High doses of octocrylene can lead to lipid peroxidation and oxidative stress in soil organisms . These findings highlight the importance of understanding the dosage-dependent effects of octocrylene to assess its safety and potential risks.

Metabolic Pathways

Octocrylene is involved in various metabolic pathways, including its degradation and transformation by microorganisms. Studies have identified several urinary metabolites of octocrylene in humans, such as 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate, 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate, and 2-cyano-3,3-diphenylacrylic acid . These metabolites are excreted with biphasic elimination kinetics, indicating the involvement of multiple metabolic pathways in the processing of octocrylene.

Transport and Distribution

Octocrylene is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and enter the bloodstream, where it is distributed to different tissues . In coral, octocrylene accumulates in the form of fatty acid conjugates, leading to mitochondrial dysfunction . The transport and distribution of octocrylene are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of octocrylene can impact its activity and function. Octocrylene has been shown to accumulate in the mitochondria of coral cells, leading to mitochondrial dysfunction . This localization is likely influenced by targeting signals and post-translational modifications that direct octocrylene to specific cellular compartments. Understanding the subcellular localization of octocrylene is crucial for elucidating its mechanisms of action and potential effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octocrylene is synthesized through the Knoevenagel condensation reaction. The reaction involves the condensation of 2-ethylhexyl cyanoacetate with benzophenone in the presence of a base catalyst . The reaction conditions typically include refluxing the mixture in a suitable solvent such as toluene or cyclohexane .

Industrial Production Methods: In industrial settings, octocrylene is produced using iso-octyl cyanoacetate and benzophenone as raw materials. The reaction is catalyzed by a dehydrating agent under reflux conditions to achieve high yield and purity . Another method involves esterification using cyanoacetic acid isooctanol, followed by a condensation reaction with diphenyl ketone in the presence of a weak alkali catalyst .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Octocrylen unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumhypochlorit wird üblicherweise als Oxidationsmittel verwendet.

Abbau: Typische Bedingungen umfassen Chlorierungsprozesse in Abwasser oder Schwimmbädern.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Avobenzone: Another common sunscreen ingredient that absorbs UVA rays.

Oxybenzone: Absorbs UVB and UVA rays but has raised concerns about its environmental impact.

Homosalate: Absorbs UVB rays and is often used in combination with other UV filters.

Uniqueness of Octocrylene: Octocrylene is unique due to its ability to absorb both UVB and short-wave UVA rays, providing broad-spectrum protection . Its emollient properties also make it a valuable ingredient in various cosmetic formulations .

Biologische Aktivität

Octocrylene is a widely used organic compound primarily recognized for its role as a UV filter in sunscreens and cosmetic products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of octocrylene, including its interactions with microbial communities, allergenic properties, endocrine disruption potential, and implications for human health.

Chemical Structure and Properties

Octocrylene (C15H22O3) is an ester derived from the reaction of 2-ethylhexyl methacrylate and cinnamic acid. It is characterized by its ability to absorb UV radiation, particularly in the UVB range, making it effective for photoprotection in various formulations.

Microbial Activity

Recent studies have highlighted octocrylene's role as a carbon source for certain microbial species, indicating its biodegradability and potential for bioremediation applications.

Case Study: Microbial Degradation of Octocrylene

A study conducted on microbial communities from a landfill site demonstrated that octocrylene could support the growth of specific bacteria, notably Mycobacterium agri and Gordonia cholesterolivorans. These bacteria formed biofilms on octocrylene droplets, leading to a significant reduction in octocrylene concentration (19.1% decrease after 10 days) as determined by GC-MS analysis. This suggests that these strains could be valuable for bioremediation efforts involving octocrylene and similar compounds .

| Microbial Species | Biofilm Formation | Octocrylene Degradation (%) |

|---|---|---|

| Mycobacterium agri | Yes | 19.1 |

| Gordonia cholesterolivorans | Yes | Not specified |

Allergenic Properties

Octocrylene has been identified as an emerging photoallergen, particularly associated with contact dermatitis. A significant increase in reported cases has been observed, especially among individuals using sunscreen products containing octocrylene.

Case Study: Photoallergic Contact Dermatitis

A study involving 50 patients revealed that octocrylene frequently triggers allergic reactions. Among children, 10 out of 11 tested positive for patch reactions, while adults showed similar trends with 9 out of 28 exhibiting positive reactions. Notably, many adults had prior histories of photoallergic reactions to other substances like ketoprofen .

| Patient Group | Total Patients | Positive Patch Test Reactions | Positive Photopatch Test Reactions |

|---|---|---|---|

| Children | 11 | 10 | 1 |

| Adults | 28 | 9 | 19 |

| Adults (Ketoprofen History) | 14 | 11 | Not specified |

Endocrine Disruption Potential

Emerging research indicates that octocrylene may disrupt endocrine functions, particularly affecting vitamin D synthesis and reproductive health.

Research Findings: Impact on Hormonal Activity

A study using Japanese medaka fish demonstrated that octocrylene exposure could interfere with estradiol levels and spermatozoa production. Molecular docking analyses indicated that octocrylene binds similarly to calcitriol (the active form of vitamin D) with comparable binding energy scores (-8.78 kcal/mol for octocrylene vs. -9.45 kcal/mol for calcitriol), suggesting potential interference with vitamin D receptor functions .

Safety Assessments

Regulatory bodies have conducted safety assessments regarding the use of octocrylene in cosmetics. The European Commission's Scientific Committee on Consumer Safety (SCCS) has indicated that while there are concerns about potential endocrine effects, current evidence does not conclusively establish harmful effects at concentrations typically used in consumer products (up to 10%) .

Eigenschaften

IUPAC Name |

2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJSMJQBSVNSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025299 | |

| Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Octocrylene is an effective oil soluble liquid UV‐B filter. It has excellent dissolving properties for crystalline UV filters. Due to its outstanding photostability it is used as photostabilizer. Conjugated acrylate portion absorbs UVB and short-wave UVA (ultraviolet) rays with wavelengths in the range of 280-320 nm which protects the skin from direct DNA damage. The ethylhexanol portion is a fatty alcohol, which functions as an emollient due to it's hydrophobicity. | |

| Record name | Octocrylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6197-30-4 | |

| Record name | Octocrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octocrylene [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octocrylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octocrilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOCRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A68WGF6WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octocrylene functions as a chemical UV filter, primarily absorbing UVB radiation and short UVA wavelengths [, , ]. Unlike physical blockers like titanium dioxide or zinc oxide, which reflect UV rays, octocrylene absorbs them and converts the energy into less harmful heat, preventing damage to the skin [, ].

A: Yes, research shows that octocrylene can accumulate in marine organisms. A study found octocrylene to be the most frequently detected chemical in cod liver, followed by oxybenzone, raising concerns about potential consequences for marine life and human consumption of seafood [].

A: Octocrylene's molecular formula is C24H27NO2, and its molecular weight is 361.47 g/mol [].

A: Several spectroscopic techniques are employed for octocrylene characterization, including:* UV-Vis Spectroscopy: Used to assess the absorption properties of octocrylene in the UV-Vis range, particularly its effectiveness in absorbing UVB and short UVA wavelengths [, , , ].* NMR Spectroscopy: Provides structural information about the molecule, elucidating its connectivity and confirming its chemical structure [].* Mass Spectrometry: Used to determine the molecular weight of octocrylene and identify its fragments, which is helpful in degradation studies [].* FTIR Spectroscopy: Analyzes the functional groups present in octocrylene, confirming the presence of specific chemical bonds within the molecule [].

A: Octocrylene is known to stabilize avobenzone, another common UV filter that is prone to degradation under UV exposure [, ]. This synergistic effect allows for broader UV protection and a higher SPF rating in sunscreen products.

A: There is limited research on any inherent catalytic properties of octocrylene. Its primary function, as documented in the provided literature, revolves around its UV absorption capabilities for photoprotection [, , ].

A: Yes, computational studies have provided valuable insights into octocrylene's properties. For instance, QM/MM simulations have been employed to unravel the excited-state relaxation mechanism of a truncated octocrylene model (methyl 2-cyano-3,3-diphenylacrylate), shedding light on its photostability [].

A: Research on octocrylene-inspired compounds, where structural modifications were introduced, revealed varying levels of UVA and UVB protection []. This suggests that specific structural features are crucial for optimal UV filtering activity.

A: Research suggests that incorporating antioxidants like vitamin E (α-tocopherol) or botanical extracts (e.g., green tea, cactus extract) can enhance the photostability of octocrylene in sunscreen formulations [, ]. Encapsulating octocrylene in solid lipid nanoparticles (SLNs) has also been explored as a means to improve its stability and control its release, potentially leading to longer-lasting UV protection [, ].

A: The safety of octocrylene is under constant evaluation by regulatory agencies such as the European Chemical Agency (ECHA) and the US Food and Drug Administration (FDA) []. These agencies review scientific data to determine safe concentration limits and potential risks associated with octocrylene exposure [, ].

A: Yes, studies have confirmed that octocrylene is absorbed into systemic circulation following topical application of sunscreens [, ]. Importantly, research has shown that plasma concentrations of octocrylene can surpass the FDA threshold of 0.5 ng/mL, which triggers the need for additional safety studies [, ].

A: In vitro SPF testing using spectrophotometry is widely used to determine the SPF value of sunscreen formulations containing octocrylene [, , , ]. This method allows researchers to measure the UV absorbance of the formulation and calculate its ability to protect against UVB radiation.

ANone: The current scientific literature does not provide evidence of resistance developing to octocrylene's UV-filtering mechanism.

ANone: While generally considered safe for topical use in cosmetics and sunscreens, some concerns regarding octocrylene have been raised:

- Allergic Reactions: Although less common than photoallergy, contact allergy to octocrylene, mainly in children, has been reported [, , , , ].

- Photoallergic Reactions: Octocrylene is a known photoallergen, meaning it can trigger allergic reactions when exposed to sunlight [, , , ]. This is often observed in individuals with a history of photoallergy to ketoprofen, a non-steroidal anti-inflammatory drug [, , ].

- Endocrine Disruption: Research is ongoing to assess octocrylene's potential for endocrine disruption, as it has been detected in aquatic environments, raising concerns about its impact on marine organisms and potentially humans [, ].

- Benzophenone Formation: A study revealed that benzophenone, a potential carcinogen, can form as a degradation product of octocrylene in sunscreen products, raising concerns about unintended exposure to this compound [].

A: Yes, like some other sunscreen ingredients, octocrylene has been identified as a potential threat to coral reefs [, , ]. Studies have detected octocrylene in coral reef ecosystems, and research suggests it may contribute to coral bleaching and negatively impact coral health.

A: Research indicates that SLNs show promise as a delivery system for octocrylene in sunscreens. Encapsulating octocrylene in SLNs has been shown to enhance its stability and potentially allow for controlled release, leading to improved and longer-lasting UV protection [, ].

A: While research has explored the presence and accumulation of octocrylene in biological samples [, , ], there are no established biomarkers specifically for octocrylene exposure or its effects at this time.

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is routinely used for the separation and quantification of octocrylene in different matrices [, , , ]. The choice of detector often depends on the complexity of the sample and the desired sensitivity. For example:

- HPLC-DAD: High-Performance Liquid Chromatography coupled with a Diode Array Detector is frequently used to quantify octocrylene in sunscreen products and environmental samples [, , ]. This method allows for the simultaneous detection of octocrylene and other UV filters based on their unique UV-Vis absorption spectra.

- LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry offers high sensitivity and selectivity for octocrylene analysis in complex matrices, such as biological samples and environmental waters [].

A: Octocrylene, classified as an emerging micropollutant, has been detected in various aquatic environments, raising concerns about its potential impact on marine life []. Research suggests that octocrylene, even at low concentrations, may have detrimental effects on coral reefs, contributing to bleaching and hindering their growth [, , ]. Moreover, its presence in marine organisms raises concerns about bioaccumulation and potential risks to human health through the consumption of contaminated seafood [].

A: Conventional wastewater treatment methods are often insufficient in removing octocrylene completely []. This can lead to its release into the environment, contributing to the contamination of surface waters and potential harm to aquatic ecosystems.

A: Research has identified several byproducts generated during the chlorination of octocrylene, simulating the conditions found in swimming pools and some wastewater treatment processes []. Some of these byproducts have shown toxicity to marine organisms, raising further concerns about the environmental impact of octocrylene [].

A: Octocrylene is a lipophilic compound, meaning it has poor water solubility but readily dissolves in oils and fats [, ]. This property influences its formulation in sunscreen products and its behavior in the environment.

ANone: The validation of analytical methods for determining octocrylene levels in various matrices (e.g., sunscreen formulations, environmental samples, biological samples) is crucial to ensure the reliability and accuracy of the results. Key validation parameters include:

- Linearity: Demonstrating a linear relationship between the concentration of octocrylene and the analytical signal over a defined range [, ].

- Accuracy: Evaluating the closeness of the measured values to the true value, often expressed as a percentage recovery [, ].

- Precision: Assessing the agreement between replicate measurements, typically expressed as the relative standard deviation (RSD) [, ].

- Selectivity: Ensuring that the method can specifically measure octocrylene in the presence of other components that might be present in the sample matrix [, ].

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations of octocrylene that can be reliably detected and quantified, respectively [, ].

ANone: Strict quality control measures are essential throughout the manufacturing process of octocrylene and its incorporation into cosmetic products. This includes:

- Raw Material Testing: Ensuring the purity and identity of octocrylene before it is used in any formulations [].

- Finished Product Testing: Verifying that the final product containing octocrylene meets the required specifications for SPF, UVA protection, stability, and safety [].

ANone: The provided scientific literature primarily focuses on octocrylene's role as a UV filter in sunscreen products, its environmental fate, and potential toxicological concerns. There is limited information available regarding its immunogenicity, specific drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability. Further research is required to comprehensively understand these aspects of octocrylene.

ANone: Concerns about the potential environmental and health impacts of octocrylene have fueled research into safer and more sustainable alternatives. Some promising alternatives include:

- Mineral UV Filters: Zinc oxide and titanium dioxide are considered safer alternatives to chemical UV filters like octocrylene. They provide broad-spectrum UV protection and are generally considered more environmentally friendly [, ].

- Mycosporine-like Amino Acids (MAAs): MAAs are naturally occurring UV-absorbing compounds found in marine organisms. Synthetic MAA analogues have shown potential as avobenzone stabilizers, offering a possible alternative to octocrylene [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.